molecular formula C18H18O3S B14080423 2-(Methanesulfinyl)-1,5-diphenylpentane-1,5-dione CAS No. 100749-27-7

2-(Methanesulfinyl)-1,5-diphenylpentane-1,5-dione

Cat. No.: B14080423
CAS No.: 100749-27-7
M. Wt: 314.4 g/mol
InChI Key: ZKESDVCVNVNKNT-UHFFFAOYSA-N
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Description

1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- is an organic compound that belongs to the class of diketones. This compound is characterized by the presence of two phenyl groups and a methylsulfinyl group attached to a pentanedione backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- can be achieved through several methods. One efficient method involves the reaction of aromatic aldehydes with 1,2-diphenylethanone under solvent-free conditions using sodium hydroxide as a catalyst . This method is attractive due to its simplicity, high yield, and environmentally friendly nature.

Industrial Production Methods

While specific industrial production methods for 1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- are not well-documented, the general approach involves the use of readily available reagents and catalysts to facilitate large-scale synthesis. The use of solvent-free conditions and inexpensive catalysts like sodium hydroxide makes this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diketone groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The presence of the methylsulfinyl group enhances its reactivity and ability to participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- is unique due to the presence of both phenyl and methylsulfinyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

100749-27-7

Molecular Formula

C18H18O3S

Molecular Weight

314.4 g/mol

IUPAC Name

2-methylsulfinyl-1,5-diphenylpentane-1,5-dione

InChI

InChI=1S/C18H18O3S/c1-22(21)17(18(20)15-10-6-3-7-11-15)13-12-16(19)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3

InChI Key

ZKESDVCVNVNKNT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C(CCC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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